2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a synthetic organic compound that features a unique combination of azetidine and triazole rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the sulfonyl group and the chloro-methylphenyl moiety adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Introduction of the Sulfonyl Group: The sulfonyl group is usually introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base like triethylamine.
Attachment of the Chloro-Methylphenyl Group: This step involves electrophilic aromatic substitution reactions where the chloro-methylphenyl group is introduced.
Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for precise addition of reagents and monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the azetidine ring or the triazole ring, potentially leading to ring opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced azetidine or triazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the triazole ring can participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-4H-1,2,4-triazole
- 3-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 2-(1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole stands out due to its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S/c1-9-2-3-11(6-12(9)13)20(18,19)16-7-10(8-16)17-14-4-5-15-17/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYYCTJRDPCMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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